molecular formula C17H16ClNO4 B2719241 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate CAS No. 1002461-33-7

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate

Cat. No.: B2719241
CAS No.: 1002461-33-7
M. Wt: 333.77
InChI Key: ZBOVSLDCNHHCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is a useful research compound. Its molecular formula is C17H16ClNO4 and its molecular weight is 333.77. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research on pyridine derivatives, including compounds structurally similar to "2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate," has shown antimicrobial properties. These compounds were synthesized from 2-amino substituted benzothiazoles and showed variable activity against bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Synthesis of Condensed Heterocyclic Compounds

A study demonstrated the waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling, utilizing similar methoxy and amino functional groups. This process, efficient under air, affords isocoumarin derivatives, highlighting the utility of such compounds in organic synthesis and potentially in material science due to their solid-state fluorescence (Shimizu, Hirano, Satoh, & Miura, 2009).

Oligodeoxyribonucleotide Synthesis

The 3-methoxy-4-phenoxybenzoyl group has been used for the protection of exocyclic amino groups in nucleosides, facilitating the synthesis of oligodeoxyribonucleotide on solid support. This application is crucial in genetic research and drug development, where precise and stable oligonucleotides are required (Mishra & Misra, 1986).

Antimitotic Agents and Tubulin Inhibitors

Compounds with a 2-aminoindole nucleus, related to the core structure of "this compound," have been synthesized and identified as potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death. This discovery points towards their potential application in cancer therapy (Romagnoli et al., 2008).

Material Science Applications

Benzoic acid and substituted benzoic acids, including methoxybenzoic acid, have been used as dopants for polyaniline, illustrating applications in material science for creating conductive polymers. This research could extend to designing advanced materials with specific electrical properties (Amarnath & Palaniappan, 2005).

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-15-7-3-5-13(9-15)17(21)23-11-16(20)19-10-12-4-2-6-14(18)8-12/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOVSLDCNHHCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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